molecular formula C25H21N3O3S B2481272 N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 865657-55-2

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2481272
CAS No.: 865657-55-2
M. Wt: 443.52
InChI Key: JDYAPSHWQDLDGU-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, an imidazole ring, and a sulfanylacetamide group

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S/c1-16-7-9-17(10-8-16)23-25(28-24(27-23)18-5-3-2-4-6-18)32-14-22(29)26-19-11-12-20-21(13-19)31-15-30-20/h2-13H,14-15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYAPSHWQDLDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling through a sulfanylacetamide linkage. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and imidazole rings can engage in π-π stacking or hydrogen bonding with target molecules, while the sulfanylacetamide group may participate in covalent or non-covalent interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-METHYLPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is unique due to its combination of a benzodioxole ring, an imidazole ring, and a sulfanylacetamide group

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, which include a benzodioxole moiety and an imidazole ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure

The compound's IUPAC name reflects its intricate structure, which includes:

  • Benzodioxole : A bicyclic structure that contributes to the compound's biological activity.
  • Imidazole : A five-membered ring containing nitrogen that is often found in biologically active molecules.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties.

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it targets MEK1/2 kinases, leading to reduced phosphorylation of ERK1/2 and downstream signaling pathways associated with tumor growth .
  • Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including those derived from acute leukemia and melanoma. The half-maximal inhibitory concentration (IC50) values ranged from 0.3 µM to 1.2 µM in different cell types .
  • In Vivo Efficacy : Animal studies have supported these findings, showing dose-dependent inhibition of tumor growth in xenograft models. Notably, effective treatment was observed at doses as low as 10 mg/kg administered orally .

Other Biological Activities

Beyond its anticancer effects, this compound may also possess:

  • Anti-inflammatory Properties : Preliminary data suggest it could modulate inflammatory pathways, although further research is needed to elucidate these effects.
  • Antimicrobial Activity : Some derivatives of benzodioxole compounds have shown promise against various pathogens, indicating potential for broader therapeutic applications.

Data Tables

Activity TypeCell Line TestedIC50 (µM)Reference
AnticancerMV4-11 (acute biphenotypic leukemia)0.3
AnticancerMOLM13 (acute monocytic leukemia)1.2
Tumor Growth InhibitionXenograft Model (BRAF mutant)10 mg/kg

Case Study 1: In Vitro Efficacy

In a controlled laboratory setting, researchers evaluated the effects of this compound on various cancer cell lines. The study revealed that the compound significantly inhibited cell proliferation and induced apoptosis in sensitive cell lines.

Case Study 2: In Vivo Tumor Model

In a recent study involving xenograft models implanted with human melanoma cells, administration of the compound resulted in a marked reduction in tumor size compared to control groups. This supports its potential as an effective therapeutic agent in oncology.

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